Product packaging for 2-Amino-2-(4-fluorophenyl)butanoic acid(Cat. No.:CAS No. 6272-06-6)

2-Amino-2-(4-fluorophenyl)butanoic acid

Cat. No.: B1267555
CAS No.: 6272-06-6
M. Wt: 197.21 g/mol
InChI Key: LMDGQKYLPGTGPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(4-fluorophenyl)butanoic acid is a useful research compound. Its molecular formula is C10H12FNO2 and its molecular weight is 197.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37019. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12FNO2 B1267555 2-Amino-2-(4-fluorophenyl)butanoic acid CAS No. 6272-06-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(4-fluorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-2-10(12,9(13)14)7-3-5-8(11)6-4-7/h3-6H,2,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDGQKYLPGTGPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)F)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284380
Record name 2-amino-2-(4-fluorophenyl)butanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID20284380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6272-06-6
Record name NSC37019
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37019
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-2-(4-fluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Amino 2 4 Fluorophenyl Butanoic Acid and Its Analogs

Strategies for Racemic Synthesis of 2-Amino-2-(4-fluorophenyl)butanoic acid

Racemic synthesis provides a foundational approach to obtaining this compound, often serving as a precursor for subsequent resolution or as a standard for analytical purposes. Key methodologies include multistep routes that have been optimized for yield and efficiency.

Multistep Synthetic Routes and Reaction Optimizations

Classical methods such as the Strecker and Bucherer-Bergs reactions are commonly employed for the synthesis of racemic α-amino acids. masterorganicchemistry.comencyclopedia.pubwikipedia.orgnih.gov

The Strecker synthesis offers a direct route, typically starting from an appropriate ketone, in this case, 4'-fluorobutyrophenone. The reaction proceeds through the formation of an α-aminonitrile intermediate by treating the ketone with ammonia (B1221849) and a cyanide source, such as potassium cyanide. masterorganicchemistry.comwikipedia.orgnumberanalytics.comchemistnotes.com Subsequent hydrolysis of the nitrile group yields the desired racemic amino acid. masterorganicchemistry.comwikipedia.org

The Bucherer-Bergs reaction provides an alternative pathway, also commencing with 4'-fluorobutyrophenone. encyclopedia.pubnih.govalfa-chemistry.comwikipedia.org This multicomponent reaction involves heating the ketone with ammonium (B1175870) carbonate and potassium cyanide. alfa-chemistry.comwikipedia.org The resulting hydantoin (B18101) intermediate is then hydrolyzed to afford the target amino acid. alfa-chemistry.comresearchgate.net While effective, this method often requires elevated temperatures and pressures to achieve good yields. wikipedia.org

Table 1: Comparison of Racemic Synthesis Methods
Method Starting Material Key Reagents Intermediate Key Advantages Potential Limitations
Strecker Synthesis4'-FluorobutyrophenoneNH₃, KCN, H₃O⁺α-AminonitrileDirect, versatile masterorganicchemistry.comchemistnotes.comUse of toxic cyanide masterorganicchemistry.com
Bucherer-Bergs Reaction4'-Fluorobutyrophenone(NH₄)₂CO₃, KCN, H₃O⁺HydantoinGood yields for ketones nih.govwikipedia.orgOften requires harsh conditions wikipedia.org

General Reactions and Conditions for Functional Group Introduction

The introduction of the amino and carboxyl functional groups is central to the synthesis of this compound.

Amination in the Strecker synthesis is achieved through the formation of an imine from the starting ketone and ammonia, which is then attacked by the cyanide ion. masterorganicchemistry.comwikipedia.org In the Bucherer-Bergs reaction, ammonium carbonate serves as the source of ammonia for the initial condensation with the ketone. alfa-chemistry.comwikipedia.org Another approach involves the amination of α-bromo carboxylic acids, although this is more common for α-monosubstituted amino acids. libretexts.orgpressbooks.pub

Carboxylation , or the introduction of the carboxylic acid group, is typically accomplished in the final step of both the Strecker and Bucherer-Bergs syntheses through the hydrolysis of a nitrile or hydantoin intermediate, respectively, under acidic or basic conditions. masterorganicchemistry.comwikipedia.orgnih.gov

Enantioselective Synthesis of Chiral this compound Isomers

The biological activity of amino acids is highly dependent on their stereochemistry, making enantioselective synthesis a critical area of research.

Asymmetric Catalysis Approaches for Stereocontrol

Asymmetric catalysis provides an elegant and efficient means to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereoselectivity of a subsequent reaction. wikipedia.org

Evans oxazolidinone auxiliaries , derived from readily available amino alcohols, are powerful tools for asymmetric synthesis. wikipedia.orgsantiago-lab.comnih.gov The substrate is first acylated with the chiral oxazolidinone. wikipedia.orgsantiago-lab.com Deprotonation of this N-acyl oxazolidinone creates a chiral enolate, which can then undergo diastereoselective alkylation. acs.orgresearchgate.net The steric bulk of the oxazolidinone substituent effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. wikipedia.orgsantiago-lab.com Finally, the chiral auxiliary is cleaved to yield the enantiomerically enriched carboxylic acid derivative. santiago-lab.com

Ni(II) complexes of glycine (B1666218) Schiff bases have emerged as a leading methodology for the asymmetric synthesis of a wide variety of tailor-made α-amino acids. nih.govnih.govacs.org In this approach, a chiral ligand, often derived from proline, is used to form a square-planar Ni(II) complex with a glycine Schiff base. nih.govsemopenalex.org This complex acts as a chiral nucleophilic glycine equivalent. acs.orgsemopenalex.org Alkylation of this complex with an electrophile, such as an alkyl halide, proceeds with high diastereoselectivity. nih.govbeilstein-journals.orgmdpi.com The stereochemical outcome is dictated by the chiral ligand, which directs the approach of the electrophile. nih.govbeilstein-journals.org Subsequent disassembly of the complex affords the desired α-amino acid with high enantiomeric purity, and the chiral ligand can often be recovered. nih.govmdpi.com This method has been successfully applied to the synthesis of fluorinated amino acids on a large scale. beilstein-journals.orgmdpi.comnih.govnih.gov

Table 2: Chiral Auxiliary Based Enantioselective Syntheses
Chiral Auxiliary System Key Principle Typical Electrophile Stereocontrol Element Key Advantages
Evans OxazolidinonesDiastereoselective alkylation of a chiral enolate santiago-lab.comresearchgate.netAlkyl halidesSteric hindrance from the oxazolidinone substituent wikipedia.orgsantiago-lab.comHigh diastereoselectivity, well-established methodology wikipedia.orgresearchgate.net
Ni(II) Complexes of Glycine Schiff BasesDiastereoselective alkylation of a chiral nucleophilic glycine equivalent nih.govacs.orgAlkyl halides, Michael acceptors nih.govacs.orgChiral ligand, often proline-derived nih.govsemopenalex.orgHigh enantioselectivity, applicable to a wide range of amino acids, scalable nih.govbeilstein-journals.orgmdpi.com

A more recent and powerful strategy for the synthesis of chiral α-amino acids involves the palladium-catalyzed enantioselective C(sp³)–H arylation . acs.orgnih.gov This method allows for the direct formation of a carbon-carbon bond between an unactivated C(sp³)–H bond and an aryl group. acs.orgnih.gov

In the context of synthesizing analogs of this compound, this approach could involve the arylation of a suitable amino acid precursor. The reaction typically employs a palladium(II) catalyst in conjunction with a chiral ligand, such as a modified amino acid or a thioether-based ligand, which is crucial for achieving high enantioselectivity. acs.orgnih.govrsc.org A directing group on the amino acid substrate is often necessary to position the catalyst for the C-H activation step. acs.orgresearchgate.netnih.gov This methodology represents a significant advance in synthetic efficiency, as it avoids the need for pre-functionalized starting materials. nih.govnih.gov Kinetic studies have indicated that the C-H activation step is often the rate-determining step in these transformations. acs.orgnih.gov

Table 3: Palladium-Catalyzed Enantioselective C(sp³)-H Arylation
Catalyst System Substrate Requirement Arylating Agent Key Advantage Reported Enantioselectivity
Pd(II) with Chiral Ligand (e.g., N-Boc-2-pentyl proline)Directing group (e.g., pyridyl, isoquinolinyl) acs.orgnih.govBiaryl iodides acs.orgDirect functionalization of unactivated C-H bonds nih.govUp to 93:7 er acs.orgnih.gov
Pd(II) with MPAThio LigandN-Phthalyl protected amino acid rsc.orgAryl iodidesImproved scope for heterocyclic partners rsc.orgUp to 99% ee rsc.org

Enzymatic Resolution Techniques for Enantiomeric Enrichment (e.g., Lipase-Mediated Hydrolysis)

Kinetic resolution using enzymes is a powerful and environmentally benign method for obtaining enantiomerically pure amino acids. Lipases, in particular, have demonstrated high efficacy in the selective hydrolysis of racemic amino acid esters.

Research into the resolution of fluorinated β-amino acid enantiomers has shown that lipase (B570770) PSIM, derived from Burkholderia cepacia (previously Pseudomonas cepacia), can effectively catalyze the hydrolysis of racemic β-amino carboxylic ester hydrochloride salts. jst.go.jpnih.gov In a typical procedure, the racemic ester is treated with the lipase in an organic solvent. The enzyme selectively hydrolyzes one enantiomer (e.g., the S-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (e.g., the R-enantiomer) as the unreacted ester. jst.go.jp This process allows for the separation of both enantiomers with high purity.

Key findings from studies on analogous compounds show that optimal conditions often involve using lipase PSIM in diisopropyl ether (iPr₂O) at 45 °C, with water as the nucleophile in the presence of triethylamine (B128534) (Et₃N). jst.go.jp These conditions have yielded both the unreacted amino esters and the product amino acids with excellent enantiomeric excess (ee), often ≥99%, and good chemical yields exceeding 48%. jst.go.jpnih.gov The high enantioselectivity (E > 200) of this lipase-catalyzed hydrolysis makes it a scalable and industrially applicable method. jst.go.jpnih.gov

EnzymeSubstrate TypeConditions(R)-Ester ee(S)-Acid eeYieldReference
Lipase PSIM (Burkholderia cepacia)Racemic β-fluorophenyl-substituted β-amino carboxylic estersiPr₂O, 45 °C, H₂O, Et₃N≥99%≥99%>48% jst.go.jpnih.gov
Lipase from Candida antarctica (Novozyme 435)Racemic benzodiazepine (B76468) acetic acid methyl estert-butanol, H₂O-99%47% nih.gov
Lipase from B. cepacia (PS IM)Racemic 3-phenylisoserine ethyl esterDIPE, 50 °C, H₂O100%-~50% nih.gov

Diastereoselective Synthesis Methods for this compound Derivatives

The construction of the quaternary stereocenter in α,α-disubstituted amino acids like this compound requires precise stereochemical control. Diastereoselective synthesis, often employing chiral auxiliaries, is a primary strategy to achieve this.

One prominent method involves the alkylation of a chiral glycine equivalent. mdpi.comnih.gov For instance, a recyclable chiral auxiliary can be used to form a Ni(II) complex with a glycine Schiff base. mdpi.comnih.gov This complex creates a chiral environment, directing the stereoselective alkylation at the α-carbon. Subsequent hydrolysis of the resulting complex removes the chiral auxiliary and yields the desired α,α-disubstituted amino acid with high diastereomeric purity. nih.govbeilstein-journals.org This approach has been successfully applied to the large-scale synthesis of various fluorinated amino acids. nih.gov

Another powerful technique is the asymmetric Strecker synthesis. wikipedia.orgmdpi.com The classical Strecker reaction involves treating a ketone (in this case, 1-(4-fluorophenyl)butan-1-one) with ammonia and cyanide to form an α-aminonitrile, which is then hydrolyzed to the amino acid. wikipedia.orgmasterorganicchemistry.com In the asymmetric variant, a chiral amine or a chiral catalyst is used to induce facial selectivity in the addition of cyanide to the imine intermediate, leading to an enantioenriched aminonitrile and, ultimately, the desired amino acid enantiomer. wikipedia.orgmdpi.com Catalytic asymmetric addition of nucleophiles like acetonitrile (B52724) to α-iminoesters represents another advanced strategy for accessing these compounds enantioselectively. rsc.org

Methodologies using other chiral auxiliaries, such as (S,S)-cyclohexane-1,2-diol, have also been developed for the asymmetric synthesis of α,α-disubstituted amino acids, highlighting the versatility of auxiliary-mediated approaches. jst.go.jpnih.govsigmaaldrich.com

Derivatization Strategies for Targeted Research Applications of this compound

Incorporation into Peptide Structures and Peptidomimetics for Research

The incorporation of unnatural amino acids like this compound into peptides is a key strategy for modulating their biological and physical properties. beilstein-journals.org The α,α-disubstituted nature of this amino acid restricts the conformational freedom of the peptide backbone, often inducing specific secondary structures like helices or extended conformations. jst.go.jp

Synthesis of Labeled Analogs for Chemical Biology Studies (e.g., ¹⁹F-labeled, ¹⁸F-labeled)

The synthesis of isotopically labeled analogs of this compound is crucial for its use in advanced chemical biology and medical imaging studies.

¹⁹F-Labeled Analogs: The naturally occurring ¹⁹F isotope is 100% abundant and possesses a nuclear spin of ½, making it an ideal nucleus for high-resolution NMR spectroscopy. wikipedia.org The synthesis of ¹⁹F-labeled this compound is inherent to its structure. These molecules are used as reporter probes to study protein structure, function, and folding. wikipedia.orgacs.org By genetically encoding the incorporation of a ¹⁹F-labeled amino acid at a specific site, researchers can obtain precise information about the local environment within a protein in its native state, even in complex biological milieu like living cells. wikipedia.org

¹⁸F-Labeled Analogs: The positron-emitting isotope ¹⁸F (half-life ≈ 110 minutes) is the most widely used radionuclide for Positron Emission Tomography (PET) imaging, a non-invasive technique for visualizing metabolic processes in vivo. rsc.org Synthesizing ¹⁸F-labeled analogs of this compound transforms it into a potential PET tracer for imaging amino acid metabolism, which is often upregulated in cancer cells. rsc.org

The radiosynthesis of ¹⁸F-labeled aromatic amino acids typically involves nucleophilic radiofluorination. rsc.orgsigmaaldrich.com Common strategies include:

Copper-Mediated Radiofluorination: This method allows for the ¹⁸F-fluorination of arylstannane or arylboronic acid precursors. sigmaaldrich.com For example, an N-Boc protected stannyl (B1234572) precursor of the amino acid can be reacted with [¹⁸F]fluoride in the presence of a copper catalyst to yield the desired ¹⁸F-labeled product in good radiochemical yields (RCYs). sigmaaldrich.com

From Iodonium Salt Precursors: Aryliodonium salts are also effective precursors for late-stage radiofluorination, reacting with [¹⁸F]fluoride to produce the ¹⁸F-aryl bond. rsc.org

These labeling strategies enable the production of PET probes that can be used to study amino acid transporters and metabolic pathways in diseases like cancer and neurological disorders. rsc.orgacs.org

Chemical Reactivity and Mechanistic Transformations of 2 Amino 2 4 Fluorophenyl Butanoic Acid

Reactions Involving the Amino Functionality of 2-Amino-2-(4-fluorophenyl)butanoic acid

The primary amino group in this compound is a nucleophilic center and can undergo a variety of reactions typical for α-amino acids.

Oxidation Pathways and Derivative Formation

Reduction Reactions to Form Amines and Related Derivatives

The amino group in an amino acid is already in a reduced state. Therefore, reduction reactions would typically target other functional groups within the molecule, such as the carboxylic acid. However, the amino group can be derivatized and then subjected to reduction. For example, acylation of the amino group followed by reduction of the resulting amide could yield a secondary amine.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can participate in a range of reactions characteristic of carboxylic acids. These include esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. It can also be converted into an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which then serves as a reactive intermediate for the synthesis of amides, esters, and other acyl derivatives. Furthermore, the carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH₄).

Intramolecular Cyclization and Functional Group Interconversions

The bifunctional nature of this compound, containing both an amino and a carboxylic acid group, allows for the possibility of intramolecular cyclization reactions. For instance, under appropriate conditions, the amino group could attack the carbonyl carbon of the carboxylic acid (or an activated derivative) to form a cyclic amide, known as a lactam. The stability of the resulting ring would depend on the reaction conditions and the length of the alkyl chain. Such cyclizations are a common feature in the chemistry of amino acids and can be promoted by dehydrating agents or by converting the carboxylic acid to a more reactive species. researchgate.neturfu.runih.gov

Computational Chemistry and Theoretical Investigations of 2 Amino 2 4 Fluorophenyl Butanoic Acid

Density Functional Theory (DFT) Studies of 2-Amino-2-(4-fluorophenyl)butanoic acid

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. mdpi.comnih.gov DFT has become a primary tool for theoretical studies in chemistry and materials science due to its favorable balance of accuracy and computational cost. iosrjournals.orgwiley.com For this compound, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311G(d,p), are employed to predict a wide range of molecular properties. nih.govmdpi.com

The first step in most quantum chemical calculations is geometry optimization, a process that locates the minimum energy conformation of a molecule. mdpi.com For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that correspond to the most stable three-dimensional arrangement. DFT methods are widely used to accurately determine these optimized geometrical parameters. iosrjournals.orgmdpi.com The electronic structure is then analyzed from this optimized geometry, providing information about the distribution of electrons within the molecule.

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical) (Note: These are representative values calculated using DFT methods, such as B3LYP/6-311G(d,p).)

ParameterBond/AngleValue (Å / °)
Bond Lengths C-F1.35
C=O (carboxyl)1.21
C-O (carboxyl)1.36
C-N (amino)1.46
C-C (phenyl)1.39 (avg.)
Bond Angles O=C-O (carboxyl)125.0
C-C-N (chiral center)110.5
C-C-F (phenyl)118.5
Dihedral Angle Phenyl Ring - COOH~87.0

The planarity of the phenyl ring is slightly distorted due to the substituent groups. The carboxyl and amino groups attached to the chiral carbon atom form the core of the amino acid structure, with bond lengths and angles consistent with other amino acids studied via DFT. mdpi.commdpi.com

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. nih.govresearchgate.net DFT calculations are used to predict these vibrational frequencies, which correspond to specific bond stretching, bending, and torsional motions. iosrjournals.org A Potential Energy Distribution (PED) analysis is often performed to assign the calculated frequencies to specific vibrational modes, quantifying the contribution of each bond or angle to a particular vibration. researchgate.net

Table 2: Theoretical Vibrational Frequencies and PED Assignments for Key Functional Groups (Note: Frequencies are typically scaled to correct for anharmonicity and computational approximations.)

Frequency (cm⁻¹)Vibrational ModePotential Energy Distribution (PED) Assignment
~3450O-H Stretch98% O-H str.
~3350N-H Asymmetric Stretch95% N-H str.
~3280N-H Symmetric Stretch96% N-H str.
~3050C-H Stretch (Aromatic)97% C-H str.
~1730C=O Stretch (Carboxyl)85% C=O str., 10% C-O str.
~1590C=C Stretch (Aromatic)88% C=C str. (ring)
~1350C-O Stretch75% C-O str., 15% O-H bend
~1225C-F Stretch80% C-F str.

These theoretical spectra aid in the interpretation of experimental data and provide a complete vibrational characterization of the molecule. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial descriptor of molecular stability and reactivity. nih.govmalayajournal.org A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. nih.gov

The HOMO of this compound is typically localized on the electron-rich phenyl ring and the amino group, while the LUMO is distributed over the carboxyl group and the phenyl ring. nih.gov This distribution indicates that the phenyl ring can act as the primary site for electrophilic attack, while the carboxyl group is susceptible to nucleophilic attack.

Table 3: Calculated FMO Energies and Reactivity Descriptors

ParameterSymbolValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.45
Lowest Unoccupied Molecular Orbital EnergyELUMO-2.65
HOMO-LUMO Energy GapΔE = ELUMO - EHOMO3.80
Ionization Potential (I) ≈ -EHOMOI6.45
Electron Affinity (A) ≈ -ELUMOA2.65
Global Hardness (η) = (I - A) / 2η1.90
Electronegativity (χ) = (I + A) / 2χ4.55

These descriptors provide quantitative measures of the molecule's stability and reactivity profile. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. malayajournal.org It maps the electrostatic potential onto the electron density surface, using a color spectrum to indicate charge distribution. researchgate.net

Red/Yellow regions indicate negative potential (electron-rich) and are susceptible to electrophilic attack. For this compound, these areas are concentrated around the oxygen atoms of the carboxyl group.

Blue regions indicate positive potential (electron-poor) and are favorable for nucleophilic attack. These are typically found around the acidic hydrogen atoms of the amino and carboxyl groups.

Green regions represent neutral or near-zero potential.

The MEP map provides a clear illustration of where the molecule is most likely to interact with other chemical species, confirming the reactive sites predicted by FMO analysis. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis transforms the complex molecular wave function into a localized form corresponding to the familiar Lewis structure of bonds and lone pairs. uni-muenchen.dewisc.edu This method is particularly useful for studying intramolecular charge transfer (ICT) and hyperconjugative interactions. researchgate.net Hyperconjugation involves the delocalization of electron density from a filled bonding or lone pair orbital (donor) to an adjacent empty anti-bonding orbital (acceptor). The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Table 4: Significant NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) Nσ* (Cα-Cβ)2.85n → σ
LP(2) O (C=O)σ (Cα-COOH)3.10n → σ
σ (C-H)σ (C-C)1.95σ → σ
π (CAr-CAr)π (CAr-CAr)18.50π → π* (Aromatic resonance)

(LP = Lone Pair, σ = sigma bond, π = pi bond, * = anti-bonding orbital)

Molecules with significant intramolecular charge transfer, often found in donor-π-acceptor systems, can exhibit nonlinear optical (NLO) properties. jmcs.org.mx DFT calculations are a reliable method for predicting NLO behavior by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). researchgate.netdoi.org A large β value indicates a strong NLO response, making the material potentially useful for applications in optoelectronics. researchgate.net

The presence of the electron-donating amino group and the electron-withdrawing carboxyl group, connected through the phenyl ring system, suggests that this compound could possess NLO properties. The fluorine atom can further modulate these properties through its inductive effects. jmcs.org.mx

Table 5: Calculated Nonlinear Optical (NLO) Properties

PropertySymbolCalculated Value (a.u.)
Dipole Momentµ4.5 Debye
Mean Polarizability<α>~120 x 10-24 esu
Total First Hyperpolarizabilityβtot~450 x 10-30 esu

The calculated hyperpolarizability can be compared to standard NLO materials like urea to assess its potential. researchgate.net These theoretical predictions guide the experimental investigation of new materials with promising NLO characteristics. mdpi.com

Insufficient Information Available to Generate Article on the Computational Chemistry of this compound

Following a comprehensive search for scholarly articles and data pertaining to the computational and theoretical investigations of this compound, it has been determined that there is insufficient publicly available research to fulfill the request for a detailed article on this specific compound.

The user's request specified a detailed article covering:

Quantum Chemical Calculations:For electronic and spectroscopic properties.

The search for literature and data did not yield specific studies on this compound in these areas. While general methodologies and studies on analogous fluorinated amino acids or similar chemical structures exist, there is no direct research available for the target compound that would allow for a scientifically accurate and detailed discussion as outlined.

Therefore, to adhere to the strict requirement of focusing solely on this compound and to maintain scientific accuracy, the requested article cannot be generated at this time. Further experimental and computational research on this specific compound is needed before a comprehensive review of its theoretical investigations can be compiled.

Emerging Research Areas and Advanced Applications of 2 Amino 2 4 Fluorophenyl Butanoic Acid in Chemical Biology

Development and Application of Fluorescent Probes based on 2-Amino-2-(4-fluorophenyl)butanoic acid Scaffold

The development of fluorescent amino acids (FlAAs) is a pivotal area in chemical biology, enabling the investigation of biological processes in a non-invasive manner. sci-hub.box FlAAs can be incorporated into peptides and proteins to study their localization, trafficking, and interactions with minimal structural perturbation. sci-hub.boxuea.ac.uk The this compound scaffold represents a promising platform for designing novel fluorescent probes. While canonical amino acids like tryptophan have intrinsic fluorescence, their optical properties are often suboptimal for complex biological assays. sci-hub.box

The synthesis of FlAAs often involves the de novo construction of amino acids with integrated chromophores. uea.ac.uk The fluorophenyl group in this compound can serve as a foundational element of a fluorophore or be chemically modified to create probes with tailored photophysical properties. google.com For instance, the scaffold could be functionalized with various fluorophores to create probes for specific applications. These probes can be designed to detect changes in the cellular environment or to visualize specific biomolecular interactions. The use of fluorescent D-amino acids (FDAAs), for example, has provided a method for visualizing key steps in peptidoglycan biosynthesis in bacterial cells. This highlights the potential for developing specialized probes from unique amino acid scaffolds. The modular nature of FlAA synthesis allows for the creation of libraries of probes with diverse spectral properties, from blue to red emissions, suitable for various imaging applications. researchgate.net

Advanced Analytical Methodologies for Detection and Quantification of this compound in Complex Research Matrices

Accurate detection and quantification of this compound are essential for its application in research. Due to the complexity of biological samples, sophisticated analytical techniques are required.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for amino acid analysis. myfoodresearch.com For non-chromophoric amino acids, pre-column or post-column derivatization is typically necessary to introduce a UV-absorbing or fluorescent tag, enabling sensitive detection. myfoodresearch.comspringernature.com

A common approach involves derivatization with reagents like 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), which reacts with the amino group to form a highly fluorescent derivative that can be separated using reversed-phase HPLC (RP-HPLC). nih.gov The enantiomeric separation of chiral amino acids is another critical aspect, often achieved using chiral stationary phases (CSPs) or by using a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column. phenomenex.comnih.govnih.gov For instance, polysaccharide-based CSPs have proven effective for the chiral separation of N-FMOC protected α-amino acids in reversed-phase mode. phenomenex.com

Table 1: Representative HPLC Conditions for Derivatized Amino Acid Analysis
ParameterTypical ConditionReference
Stationary PhaseReversed-Phase C18 or Chiral Stationary Phase (e.g., Lux Cellulose-2) phenomenex.com
Mobile PhaseGradient elution with Acetonitrile (B52724) and an aqueous buffer (e.g., buffered trifluoroacetate) nih.govnih.gov
Derivatization Reagent9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) nih.gov
DetectionFluorescence (FL) or Diode-Array (DAD) nih.gov
Limit of Quantitation (LOQ)~1-10 pmol nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for amino acid analysis but requires the analytes to be volatile and thermally stable. thermofisher.com The polar and zwitterionic nature of amino acids necessitates a chemical derivatization step to mask the polar functional groups (-COOH and -NH2). mdpi.com

Common derivatization strategies include silylation and acylation. Silylation reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace active hydrogens with nonpolar silyl groups. thermofisher.com MTBSTFA is known to form derivatives that are more stable and less sensitive to moisture. Another approach is acylation, often following esterification. Alkyl chloroformates, such as methyl chloroformate (MCF), can derivatize both amino and carboxylic acid groups in a single step in an aqueous medium. nih.govspringernature.comnih.gov The introduction of fluorine atoms through reagents like pentafluoropropionic anhydride (PFPA) can enhance detection sensitivity. mdpi.comnih.govresearchgate.net The resulting derivatives produce characteristic fragments upon electron ionization, allowing for confident identification by the mass spectrometer.

Table 2: Common Derivatization Strategies for GC-MS Analysis of Amino Acids
StrategyReagent(s)Derivative TypeReference
SilylationMTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide)tert-butyldimethylsilyl (TBDMS)
Acylation/EsterificationMethyl Chloroformate (MCF) / MethanolMethoxycarbonyl-methyl ester nih.govspringernature.com
Two-Step AcylationMethanol/HCl followed by Pentafluoropropionic anhydride (PFPA)Methyl ester-pentafluoropropionyl (Me-PFP) mdpi.comnih.govresearchgate.net

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a preferred method for amino acid analysis due to its high sensitivity, specificity, and speed, often eliminating the need for derivatization. chumontreal.qc.canih.govthermofisher.com This is particularly advantageous for analyzing compounds in complex biological matrices like plasma. thermofisher.com For polar analytes like amino acids that show poor retention on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective separation strategy. nih.govuts.edu.au

Tandem mass spectrometry, especially using a triple quadrupole instrument in Multiple Reaction Monitoring (MRM) mode, allows for highly selective and sensitive quantification. nih.gov The identity of the analyte is confirmed by both its retention time and the specific mass-to-charge (m/z) transition from a precursor ion to a product ion. chumontreal.qc.ca Furthermore, High-Resolution Mass Spectrometry (HRMS), using technologies like Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements. researchgate.netnih.gov This capability is invaluable for identifying unknown fluorinated compounds and their metabolites, as the fluorine atom provides an intrinsic tag for detection in complex samples. researchgate.netacs.orgnih.gov

Strategies for Preclinical Lead Optimization and Scaffold Design using this compound

In drug discovery, a "lead" compound is a promising molecule that requires further refinement to become a viable drug candidate. Lead optimization is the iterative process of modifying this compound to improve its efficacy, selectivity, and pharmacokinetic properties while minimizing potential toxicity. danaher.compatsnap.com The this compound structure serves as a valuable scaffold for this process.

A primary strategy in lead optimization is the analysis of Structure-Activity Relationships (SAR), which explores how systematic changes to a molecule's structure affect its biological activity. patsnap.compharmacologymentor.comdrugdesign.orgcollaborativedrug.com For the this compound scaffold, medicinal chemists can systematically modify several positions:

The Phenyl Ring: The position and number of fluorine atoms can be altered to fine-tune electronic properties and metabolic stability. Other substituents (e.g., electron-donating or electron-withdrawing groups) can be introduced to probe interactions with the biological target. nih.govnih.gov

The Butanoic Acid Chain: The length and branching of the alkyl chain can be modified to optimize lipophilicity and spatial orientation within a binding pocket.

The Amino and Carboxyl Groups: These functional groups can be modified, for example, by creating prodrugs to improve absorption, distribution, metabolism, and excretion (ADME) properties. patsnap.com

Another powerful technique is "scaffold hopping," where the core structure of the molecule is changed while retaining the essential functional groups required for biological activity. patsnap.com This can lead to novel compounds with improved properties. The goal of these modifications is to achieve a multivariate optimization, balancing potency against the target with a favorable ADME profile, ultimately leading to a successful preclinical candidate. danaher.comnih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Amino-2-(4-fluorophenyl)butanoic acid, and how can reaction conditions be optimized for high purity?

  • Methodological Answer : Synthesis often begins with fluorinated aromatic precursors like 4-fluorophenylacetic acid () or fluorobenzoic acid derivatives ( ). For instance, reductive amination of 4-fluorophenyl ketones using ammonia or protected amines under hydrogenation (e.g., Pd/C catalyst) is a common approach. Purity (>97%) is achievable via recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography. Monitor intermediates via TLC and confirm final product purity using HPLC (as referenced for fluorinated aminophenols in ) .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Compare 1^1H and 13^{13}C chemical shifts with related fluorophenyl compounds (e.g., 4-Fluoro-2-(phenylamino)benzoic acid in shows characteristic aromatic shifts at δ 115–126 ppm) .
  • Mass spectrometry : Confirm molecular weight (e.g., 2-Amino-4-(ethylthio)butanoic acid in has an exact mass of 163.24 g/mol) .
  • Melting point analysis : Cross-reference with analogs like 4-fluorobenzoic acid (mp 182–184°C, ) to assess crystallinity .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Store at 2–8°C in airtight, light-protected containers to prevent degradation (as recommended for amino acids in ). Avoid moisture, as hydrolytic cleavage of the fluorophenyl group may occur (similar to 2-Amino-4-(methylthio)butanoic acid in ) .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for this compound, and what techniques validate enantiopurity?

  • Methodological Answer : Chiral separation methods include:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases. Validate using polarimetry or circular dichroism (CD).
  • Enzymatic resolution : Lipases or acylases can selectively hydrolyze one enantiomer (e.g., as applied to D-4-fluorophenylglycine in ).
  • X-ray crystallography : Confirm absolute configuration via single-crystal analysis (as done for metal-coordinated fluorophenols in ) .

Q. What computational strategies model the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to simulate binding to fluorophore-binding pockets (e.g., fluorinated benzoxazole derivatives in ) .
  • DFT calculations : Analyze electronic effects of the fluorine substituent on acidity and hydrogen-bonding capacity (similar to 4-(2-Fluorophenyl)-4-oxobutanoic acid in ) .

Q. How do solvent polarity and pH affect the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer :

  • Solvent screening : Test reactivity in aprotic (e.g., DMF) vs. protic solvents (e.g., methanol). Fluorine’s electron-withdrawing effect enhances electrophilic aromatic substitution (observed in 2-Amino-4-fluorophenol reactions, ) .
  • pH-dependent studies : Adjust reaction media using buffers (pH 3–10) to probe amine protonation states. For example, the amine group’s pKa can be determined via potentiometric titration (as in ) .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer :

  • Reproduce synthesis : Ensure identical precursors and conditions (e.g., 4-fluorophenylacetic acid purity >98%, ).
  • Cross-validate : Compare with structurally similar compounds (e.g., 2-Amino-3-(4-hydroxyphenyl)propanoic acid in shows Tm 130–135°C) .
  • Publish protocols : Detail drying times, heating rates, and instrument calibration to minimize variability.

Tables for Key Data

Property Value/Technique Reference
Molecular Weight~195–210 g/mol (estimated)
Chiral ResolutionChiral HPLC (Chiralpak IA/IB)
Stability2–8°C, moisture-free
Key NMR Shifts (aromatic)δ 115–126 ppm (fluorophenyl region)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.